2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide features a thiazole core substituted at position 4 with a pyridin-4-yl group and at position 2 with an acetamide moiety. The acetamide is further modified by a sulfanyl bridge linked to a 4-chlorophenyl ring. This structure combines heterocyclic (thiazole, pyridine) and aromatic (4-chlorophenyl) elements, which are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-1-3-13(4-2-12)22-10-15(21)20-16-19-14(9-23-16)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWDOGQENDZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of 4-acetylpyridine (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for 12 hours. Iodine acts as both an oxidizing agent and a catalyst, facilitating cyclization. The reaction proceeds through the formation of a thiourea-acetylpyridine adduct, followed by iodine-mediated cyclodehydration to yield the thiazole ring. Post-reaction, the crude product is washed with diethyl ether to remove unreacted starting materials and recrystallized from ethanol to obtain pure 4-(pyridin-4-yl)-1,3-thiazol-2-amine.
Key Analytical Data
| Property | Value/Description |
|---|---|
| Yield | 68–72% |
| Melting Point | 182–184°C |
| IR (KBr, cm⁻¹) | 3350 (N–H), 1610 (C=N), 1550 (C–C aromatic) |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.50 (d, 2H, pyridine), 7.20 (s, 1H, thiazole), 6.90 (s, 2H, NH₂) |
Acetamide Functionalization: N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]-2-Chloroacetamide
The 2-amino group of the thiazole intermediate is acylated with chloroacetyl chloride to introduce the reactive chloroacetamide moiety.
Procedure
Chloroacetyl chloride (0.05 mol) is added dropwise to a stirred solution of 4-(pyridin-4-yl)-1,3-thiazol-2-amine (0.05 mol) in ethanol containing catalytic triethylamine (0.01 mol). The mixture is refluxed for 3–4 hours, during which the amine reacts with the acyl chloride to form the acetamide bond. The product precipitates upon cooling and is filtered, washed with cold water, and recrystallized from ethanol.
Optimization Insights
-
Solvent Choice : Ethanol is preferred over DMF or toluene due to better solubility of intermediates and easier isolation.
-
Base Role : Triethylamine neutralizes HCl generated during acylation, preventing side reactions.
Characterization Data
| Property | Value/Description |
|---|---|
| Yield | 75–80% |
| Melting Point | 198–200°C |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.60 (d, 2H, pyridine), 7.40 (s, 1H, thiazole), 4.20 (s, 2H, CH₂Cl) |
Sulfanyl Group Introduction: Nucleophilic Substitution
The final step involves substituting the chloride in N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-chloroacetamide with 4-chlorobenzenethiol via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Protocol
A solution of 4-chlorobenzenethiol (0.06 mol) and potassium carbonate (0.12 mol) in dry DMF is stirred at room temperature for 30 minutes to generate the thiolate anion. The chloroacetamide intermediate (0.05 mol) is added, and the mixture is heated to 80–90°C for 6–8 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 3:7). Post-completion, the mixture is poured into ice water, and the precipitate is filtered and purified via column chromatography (silica gel, ethyl acetate).
Critical Parameters
-
Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions and reduced hydrolysis risk.
-
Temperature : Elevated temperatures (80–90°C) enhance reaction kinetics without promoting degradation.
Analytical Validation
| Property | Value/Description |
|---|---|
| Yield | 65–70% |
| Melting Point | 210–212°C |
| HRMS (m/z) | [M+H]⁺ calc. 402.05, found 402.03 |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.65 (d, 2H, pyridine), 7.55 (d, 2H, Ph-Cl), 7.30 (d, 2H, Ph-Cl), 4.35 (s, 2H, SCH₂) |
Alternative Synthetic Routes and Comparative Analysis
Route A: One-Pot Thiazole-Acetamide Synthesis
A modified approach condenses thiazole formation and acylation into a single pot. 4-Acetylpyridine , thiourea, and chloroacetyl chloride are refluxed in ethanol with iodine, yielding the target acetamide directly. While this reduces steps, the yield drops to 50–55% due to competing side reactions.
Route B: Microwave-Assisted Sulfanyl Incorporation
Microwave irradiation (100°C, 30 minutes) accelerates the substitution step, achieving 70–75% yield. This method reduces reaction time but requires specialized equipment.
Comparative Table
| Parameter | Conventional Method | One-Pot Synthesis | Microwave Method |
|---|---|---|---|
| Total Yield | 65–70% | 50–55% | 70–75% |
| Reaction Time | 14–16 hours | 12 hours | 6–8 hours |
| Purity (HPLC) | >98% | 92–95% | >97% |
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
The Hantzsch synthesis occasionally yields regioisomers due to competing cyclization pathways. Using excess thiourea (2:1 ratio to acetylpyridine) suppresses byproduct formation.
Purification Difficulties
The final compound’s polarity complicates isolation. Gradient column chromatography (hexane → ethyl acetate) resolves this, achieving >98% purity.
Stability of 4-Chlorobenzenethiol
The thiol is prone to oxidation. Conducting reactions under nitrogen atmosphere and using fresh reagents minimizes disulfide formation.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) demonstrate consistent yields, but scaling to kilogram quantities introduces challenges:
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, research has shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound has been studied for its efficacy against human cancer cell lines, demonstrating promising results in reducing tumor growth .
Antimicrobial Properties
Thiazole-containing compounds have also been recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of bacterial strains, including drug-resistant pathogens. In vitro studies suggest that it may possess bactericidal properties, making it a candidate for further development as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Bactericidal activity against pathogens | |
| Mechanism of Action | DNA synthesis inhibition |
Case Studies
Several case studies have documented the effectiveness of similar thiazole derivatives:
- Study on Antitumor Activity : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of thiazole derivatives, including those similar to the compound . The study reported significant cytotoxic effects on breast and colon cancer cell lines, suggesting potential therapeutic applications .
- Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The study found that these compounds exhibited potent activity against Gram-positive bacteria, indicating their potential as new antibiotics .
- Mechanistic Insights : A detailed mechanistic study explored how thiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This research provides insights into how the compound could be developed into a therapeutic agent targeting apoptotic pathways in tumors .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Acetamides with Aromatic Substituents
N-[4-(Substituted Phenyl)-1,3-thiazol-2-yl]acetamide Derivatives
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) and N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15): Structural Differences: These compounds lack the sulfanyl bridge and pyridin-4-yl group but retain the thiazole-acetamide scaffold with substituted phenyl rings. Synthesis: Prepared via microwave-assisted reactions of acetyl thiourea with bromo-substituted ethanones, yielding high-purity products .
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(Triazolyl)acetamide (11e)
Pyridinyl-Thiazole Acetamides
GSK Compounds (GSK735826A, GSK920684A)
- Structural Differences: Feature pyridin-2-yl instead of pyridin-4-yl groups and substituents like fluorophenyl or phenoxy moieties.
- Activity : Used in kinase inhibition studies; structural variations impact binding affinity and pharmacokinetics .
2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (PDB: 4KK)
Sulfanyl-Linked Derivatives with Heterocyclic Cores
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides (KA1-KA15)
- Structural Differences : Incorporate a triazole ring instead of thiazole and additional carbamoyl groups.
- Activity: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring exhibit enhanced antimicrobial (MIC: 12.5–50 µg/mL) and anti-inflammatory activity .
2-{[4-Allyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Chlorophenyl)acetamide
Key Comparative Data
Table 2: Impact of Substituents on Activity
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and its implications in drug development.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridine substituent, and a chlorophenyl group. These structural elements contribute to its reactivity and biological activity. The sulfanide linkage (-S-) is particularly noteworthy as it is commonly found in many FDA-approved drugs, often enhancing cell permeability and binding affinity to target proteins.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyridine moieties exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promising anticancer properties. For instance, the presence of thiazole rings has been correlated with cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. Similar thiazole derivatives have demonstrated effective inhibition of bacterial growth .
- Anticonvulsant Properties : Thiazole-integrated compounds have been reported to possess anticonvulsant activities, indicating that this compound may also exhibit similar effects .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-N-(thiazol-2-yl)acetamide | Structure | Anticancer activity |
| N-(Pyridin-3-yl)thiazole | Structure | Antimicrobial properties |
| 5-(Chlorophenyl)-thiazole | Structure | Anticonvulsant effects |
The unique combination of functionalities in this compound may enhance selectivity towards specific biological targets compared to structurally similar compounds.
While specific empirical testing for this compound is still required to establish its efficacy and mechanism of action, studies suggest that the thiazole ring plays a crucial role in mediating interactions with various proteins involved in cell signaling pathways associated with cancer and other diseases. For example, thiazoles have been shown to inhibit key enzymes involved in tumor growth and proliferation .
Case Studies
Several studies have evaluated the biological activities of thiazole-containing compounds:
- Anticancer Studies : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The presence of electron-withdrawing groups like chlorine was essential for enhancing this activity .
- Antimicrobial Testing : Another investigation highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens, showcasing minimum inhibitory concentrations (MICs) that suggest strong potential for therapeutic applications in infectious diseases .
- Anticonvulsant Activity : Research into thiazole-integrated compounds revealed their effectiveness in animal models for epilepsy, where they significantly reduced seizure frequency compared to control treatments .
Q & A
Q. What are the key synthetic steps and intermediate characterization methods for this compound?
The synthesis typically involves sequential functionalization of the thiazole core. A common route includes:
- Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones.
- Sulfanyl group introduction using 4-chlorobenzenethiol under basic conditions (e.g., triethylamine in dichloromethane) .
- Acetamide coupling via acylation of the thiazole-2-amine with activated pyridinyl-thiazole intermediates . Intermediates are characterized by ¹H/¹³C NMR and LC-MS to confirm regiochemical control and purity .
Q. Which analytical techniques are essential for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate substituent positions and rule out regioisomeric impurities (e.g., distinguishing thiazole C-4 vs. C-5 substitution) .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity (>95% required for biological assays) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or crystal packing effects, as demonstrated for related chlorophenyl-thiazole analogs .
Q. What are the primary challenges in optimizing synthetic yields?
- Reactivity of sulfanyl groups: Competing oxidation to sulfones may occur; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .
- Solvent selection: Polar aprotic solvents (DMF, acetonitrile) improve solubility but may require rigorous drying to avoid hydrolysis .
- Purification hurdles: Column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) separates closely related by-products .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Purity variability: Impurities ≥5% (e.g., unreacted pyridinyl intermediates) can skew bioassay results. Cross-validate with HPLC-UV/ELSD and orthogonal assays .
- Assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) must be documented. Use IC₅₀ heatmaps to compare potency trends .
- Structural confirmation: Re-evaluate disputed compounds via HRMS and 2D NMR (COSY, HSQC) to confirm identity .
Q. What computational strategies predict target binding interactions?
- Molecular docking (AutoDock Vina, Glide): Models interactions with targets like tyrosine kinases, prioritizing residues (e.g., ATP-binding site Lys/Met) for mutagenesis studies .
- Molecular Dynamics (MD) simulations: Assess binding stability (RMSD <2 Å over 100 ns) and solvation effects using explicit solvent models (TIP3P) .
- Free Energy Perturbation (FEP): Quantifies ΔΔG for SAR-guided modifications (e.g., chlorophenyl vs. fluorophenyl substituents) .
Q. How do structural modifications affect pharmacokinetic properties?
- LogP optimization: Introduce polar groups (e.g., pyridine-N-oxide) to reduce LogP from ~3.5 to ~2.0, improving aqueous solubility .
- Metabolic stability: Replace labile sulfanyl groups with sulfonamides or carbamates in hepatocyte microsomal assays (t₁/₂ >60 min desired) .
- Plasma protein binding (PPB): Fluorine substitution at the pyridinyl ring lowers PPB from 90% to 75%, enhancing free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
